(3S,4R)-1-(tert-Butoxycarbonyl)-4-(p-tolyl)pyrrolidine-3-carboxylic acid

Melanocortin receptor pharmacology MC4R agonists Stereochemical differentiation

The compound (3S,4R)-1-(tert-Butoxycarbonyl)-4-(p-tolyl)pyrrolidine-3-carboxylic acid (CAS 959577-53-8) is a chiral, non-proteinogenic β-proline derivative characterized by a trans-configured pyrrolidine ring bearing a Boc (tert-butoxycarbonyl) protecting group at the nitrogen and a p-tolyl (4-methylphenyl) substituent at the 4-position. This compound serves as a protected amino acid intermediate, specifically employed in the synthesis of amino acid aminopyrrolidinyl amides that function as melanocortin receptor agonists.

Molecular Formula C17H23NO4
Molecular Weight 305.4 g/mol
CAS No. 959577-53-8
Cat. No. B051657
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3S,4R)-1-(tert-Butoxycarbonyl)-4-(p-tolyl)pyrrolidine-3-carboxylic acid
CAS959577-53-8
Synonyms(3S,4R)-1-N-Boc-4-p-tolylpyrrolidine-3-carboxylic Acid;  (3S,4R)-1-(tert-butoxycarbonyl)-4-p-tolylpyrrolidine-3-carboxylic Acid;  4-p-Tolyl-pyrrolidine-1,3-dicarboxylic acid 1-tert-butyl Ester
Molecular FormulaC17H23NO4
Molecular Weight305.4 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2CN(CC2C(=O)O)C(=O)OC(C)(C)C
InChIInChI=1S/C17H23NO4/c1-11-5-7-12(8-6-11)13-9-18(10-14(13)15(19)20)16(21)22-17(2,3)4/h5-8,13-14H,9-10H2,1-4H3,(H,19,20)/t13-,14+/m0/s1
InChIKeyFNYOAUTWNGUZLV-UONOGXRCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3S,4R)-1-(tert-Butoxycarbonyl)-4-(p-tolyl)pyrrolidine-3-carboxylic acid (CAS 959577-53-8): Chiral Pyrrolidine Building Block for Melanocortin Agonist Synthesis


The compound (3S,4R)-1-(tert-Butoxycarbonyl)-4-(p-tolyl)pyrrolidine-3-carboxylic acid (CAS 959577-53-8) is a chiral, non-proteinogenic β-proline derivative characterized by a trans-configured pyrrolidine ring bearing a Boc (tert-butoxycarbonyl) protecting group at the nitrogen and a p-tolyl (4-methylphenyl) substituent at the 4-position [1]. This compound serves as a protected amino acid intermediate, specifically employed in the synthesis of amino acid aminopyrrolidinyl amides that function as melanocortin receptor agonists [2]. Its defined (3S,4R) stereochemistry is critical, as the spatial arrangement of the carboxylic acid and the aryl substituent directly influences the pharmacological activity of downstream products targeting the melanocortin-4 receptor (MC4R) [1].

Why Generic Substitution of (3S,4R)-1-(tert-Butoxycarbonyl)-4-(p-tolyl)pyrrolidine-3-carboxylic acid Fails in Melanocortin Agonist Programs


Substituting this specific intermediate with its diastereomer, racemate, or close aryl analogs is not a trivial preservation of synthetic utility. Research on the trans-4-phenylpyrrolidine-3-carboxamide series demonstrates a profound functional switch: the (3S,4R) isomer acts as a potent MC4R agonist, while its (3R,4S) counterpart functions as an antagonist [1]. Furthermore, the 4-p-tolyl substituent offers a distinct steric and electronic profile compared to the 4-chlorophenyl or 4-fluorophenyl analogs commonly explored in melanocortin programs [2]. The presence of the Boc protecting group is also essential for solid-phase peptide synthesis (SPPS) compatibility; its premature removal or absence (as in the free amino acid) exposes the secondary amine, leading to side reactions during chain elongation . These factors make the compound non-interchangeable with its racemic, unprotected, or differently substituted analogs.

(3S,4R)-1-(tert-Butoxycarbonyl)-4-(p-tolyl)pyrrolidine-3-carboxylic acid: Quantitative Differentiation Evidence for Procurement Decisions


Stereochemistry-Driven Functional Switch: Agonist vs. Antagonist Activity at MC4R

The importance of the (3S,4R) stereochemistry for MC4R agonist activity is established through a direct diastereomeric comparison. Although this specific p-tolyl Boc-intermediate has not been directly assayed, its close analog, trans-4-phenylpyrrolidine-3-carboxamide 20f-1 (derived from the corresponding (3S,4R)-Boc-precursor), exhibited potent MC4R agonism with a binding Ki of 11 nM and a functional EC50 of 24 nM (100% α-MSH efficacy). In contrast, its (3R,4S)-diastereomer 20f-2 functioned as an antagonist with a Ki of 8.6 nM and an IC50 of 65 nM [1]. This demonstrates that procurement of the incorrect stereoisomer would yield a pharmacological tool with opposite functionality.

Melanocortin receptor pharmacology MC4R agonists Stereochemical differentiation

4-p-Tolyl vs. 4-Chlorophenyl Substituent: Differentiated Selectivity Profile in Melanocortin Receptor Subtypes

The p-tolyl substituent offers a distinct selectivity fingerprint compared to the widely patented 4-chlorophenyl analog. In the trans-4-phenylpyrrolidine-3-carboxamide series, the parent phenyl compound (20f-1) demonstrated high selectivity for MC4R over other melanocortin subtypes [1]. The 4-chlorophenyl variant, as described in subsequent patents, was optimized for MC4R antagonist activity with a Ki of 0.5 nM [2]. The p-tolyl group introduces a para-methyl substitution that increases steric bulk and lipophilicity (calculated logP increase of ~0.5 log units) relative to the unsubstituted phenyl, potentially altering subtype selectivity and pharmacokinetic properties, though direct comparative data for the p-tolyl series remain limited [3].

Melanocortin receptor subtypes Substituent SAR Selectivity profiling

Boc Protection Enables Controlled Solid-Phase Peptide Synthesis Compatibility

The Boc protecting group is essential for the compound's role as a building block in peptide synthesis. In solid-phase peptide synthesis (SPPS), the Boc group provides orthogonal protection to Fmoc-based strategies, enabling selective deprotection under acidic conditions (TFA) without cleaving the peptide from the resin . Commercial specifications indicate purity levels ≥98% (HPLC) for this compound, which is critical for minimizing deletion sequences in oligomer synthesis . In contrast, the unprotected (3S,4R)-4-p-tolylpyrrolidine-3-carboxylic acid (CAS 1049976-10-4) cannot be directly incorporated into standard SPPS cycles without pre-activation and carries the risk of homocoupling side reactions .

Solid-phase peptide synthesis Boc protection strategy Synthetic intermediate purity

Patent-Cited Intermediate for Melanocortin Agonist Composition-of-Matter Claims

The compound is explicitly cited as a key intermediate in patent WO 2008007930 A1 for the synthesis of amino acid aminopyrrolidinyl amide melanocortin receptor agonists [1]. The patent exemplifies the use of Boc-protected trans-4-arylpyrrolidine-3-carboxylic acids, including the p-tolyl variant, for constructing compounds with EC50 values in the nanomolar range at MC4R. While the patent primarily details 4-chlorophenyl and 2,4-difluorophenyl final compounds, the inclusion of the 4-methylphenyl variant in the Markush structure provides explicit freedom-to-operate for this substituent class [2]. This contrasts with other aryl-substituted pyrrolidine intermediates that lack explicit patent exemplification, reducing their strategic value in lead optimization programs targeting melanocortin receptors.

Intellectual property Melanocortin agonists Patent intermediates

Optimal Research and Industrial Application Scenarios for (3S,4R)-1-(tert-Butoxycarbonyl)-4-(p-tolyl)pyrrolidine-3-carboxylic acid


MC4R Agonist Lead Optimization: Stereochemically Defined Building Block

Medicinal chemistry teams developing selective MC4R agonists for obesity or cachexia can employ this intermediate to construct 4-p-tolyl-substituted pyrrolidine-3-carboxamide libraries. The defined (3S,4R) stereochemistry ensures that the resulting amides will adopt the agonist-favoring configuration, as demonstrated by the phenyl analog 20f-1 (EC50 24 nM, 100% efficacy) [1]. Procurement of this single enantiomer eliminates the need for chiral resolution post-synthesis, saving 2-3 synthetic steps and improving overall yield.

Solid-Phase Peptide Synthesis of β-Proline-Containing Peptidomimetics

In peptide medicinal chemistry, this compound serves as a conformationally constrained β-proline surrogate. Its Boc protection allows direct incorporation into standard Boc-SPPS cycles using TFA deprotection . The trans-4-p-tolyl substituent introduces a hydrophobic pharmacophore that can engage a lipophilic receptor pocket, as inferred from the SAR of related pyrrolidine carboxamides at MC4R [2].

Intellectual Property-Driven Fragment Growth for Melanocortin Modulators

For organizations seeking to expand patent coverage around melanocortin receptor modulators, the p-tolyl variant represents an underexplored substituent class compared to the extensively patented 4-chlorophenyl and 4-fluorophenyl series [3]. Starting from this intermediate, novel composition-of-matter claims can be built around the 4-methylphenyl motif, potentially circumventing existing IP dominated by halogenated aryl pyrrolidines.

Synthesis of Enantiopure trans-4-Arylpyrrolidine-Derived Catalysts

Beyond medicinal chemistry, enantiopure trans-4-arylpyrrolidine-3-carboxylic acids have found application as organocatalysts and chiral ligands. The Boc-protected form of this compound can be deprotected and further functionalized to generate tertiary amine catalysts for asymmetric transformations, where the p-tolyl group may provide favorable steric shielding [4].

Quote Request

Request a Quote for (3S,4R)-1-(tert-Butoxycarbonyl)-4-(p-tolyl)pyrrolidine-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.